molecular formula C18H24N4O2 B4555363 N-[3-(1H-imidazol-1-yl)propyl]-4-(4-morpholinylmethyl)benzamide

N-[3-(1H-imidazol-1-yl)propyl]-4-(4-morpholinylmethyl)benzamide

Cat. No.: B4555363
M. Wt: 328.4 g/mol
InChI Key: YBLXMRBQJSLAPF-UHFFFAOYSA-N
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Description

N-[3-(1H-imidazol-1-yl)propyl]-4-(4-morpholinylmethyl)benzamide is a useful research compound. Its molecular formula is C18H24N4O2 and its molecular weight is 328.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 328.18992602 g/mol and the complexity rating of the compound is 379. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Corrosion Inhibitors

Benzimidazole derivatives have been explored for their inhibitive action against the corrosion of steel in acidic solutions. Research demonstrated that these compounds, including morpholinylmethyl benzamide derivatives, exhibit significant inhibition efficiency, which increases with concentration. They act as mixed-type inhibitors, with studies leveraging electrochemical methods, spectroscopy, and surface analysis techniques to elucidate their protective mechanisms (Yadav et al., 2016).

Cardiac Electrophysiological Activity

N-substituted imidazolylbenzamides have been synthesized and assessed for their cardiac electrophysiological activity, revealing potential as selective class III agents. These compounds, including variants of morpholinylmethyl benzamide, showed promising efficacy in vitro and in vivo models for reentrant arrhythmias, comparable to known clinical candidates (Morgan et al., 1990).

Antitumor Properties

Research into N-(5-R-benzyl-1,3-thiazol-2-yl)-4,5-dihydro-1H-imidazole-2-carboxamides, incorporating morpholinyl groups, has highlighted their antitumor potential. These compounds demonstrated efficacy in preliminary screenings, indicating their promise as anticancer agents (Horishny et al., 2020).

Antioxidant and Antidiabetic Effects

Benzimidazole derivatives with morpholinylmethyl groups have been synthesized and evaluated for their in vitro antioxidant activities and α-glucosidase inhibitory effects. These compounds showed significant scavenging activity and potential for managing oxidative stress and diabetes through inhibiting α-glucosidase, an enzyme implicated in carbohydrate digestion (Özil et al., 2018).

Antimicrobial and Anti-inflammatory Activities

New derivatives of N-[1,3-(benzo)thiazol-2-yl]-ω-[3,4-dihydroisoquinolin-2(1H)-yl]alkanamides have shown marked sedative action, high anti-inflammatory activity, selective cytotoxic effects concerning tumor cell lines, and some degree of antimicrobial action. These activities suggest the multifaceted potential of morpholinylmethyl benzamide derivatives in therapeutic applications (Zablotskaya et al., 2013).

Properties

IUPAC Name

N-(3-imidazol-1-ylpropyl)-4-(morpholin-4-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O2/c23-18(20-6-1-8-22-9-7-19-15-22)17-4-2-16(3-5-17)14-21-10-12-24-13-11-21/h2-5,7,9,15H,1,6,8,10-14H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBLXMRBQJSLAPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC=C(C=C2)C(=O)NCCCN3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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